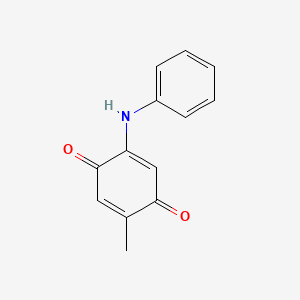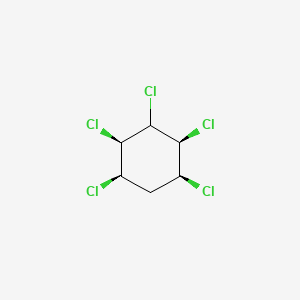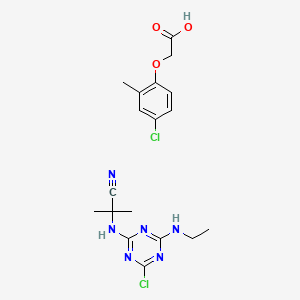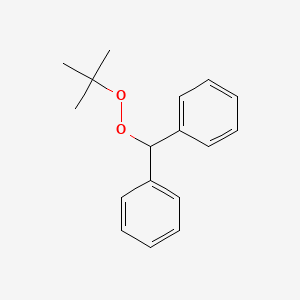
Benzhydryl-t-butylperoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl-t-butylperoxide is an organic peroxide compound characterized by the presence of a benzhydryl group and a t-butyl group bonded to a peroxide linkage. This compound is known for its stability and is used in various chemical reactions and industrial applications due to its ability to generate free radicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzhydryl-t-butylperoxide can be synthesized through the reaction of benzhydrol with t-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the peroxide bond.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature and pressure to optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Benzhydryl-t-butylperoxide primarily undergoes homolytic cleavage to generate free radicals. These radicals can participate in various reactions, including:
Oxidation: The peroxide bond can be cleaved to form benzhydryl and t-butyl radicals, which can further react with other substrates.
Substitution: The radicals generated can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxygen and other peroxides. The reactions typically occur at elevated temperatures to facilitate the homolytic cleavage of the peroxide bond.
Substitution Reactions: Reagents such as halogens and other radical initiators are used under controlled conditions to achieve the desired substitution.
Major Products Formed:
Oxidation Products: Benzhydryl alcohol and t-butyl alcohol are common products formed from the oxidation of this compound.
Substitution Products: Various substituted benzhydryl and t-butyl derivatives can be formed depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzhydryl-t-butylperoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: The compound is used in studies involving free radical biology and oxidative stress.
Medicine: Research into the potential therapeutic applications of this compound includes its use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals due to its ability to initiate polymerization reactions.
Mécanisme D'action
Benzhydryl-t-butylperoxide can be compared with other similar compounds, such as:
Di-tert-butyl peroxide: This compound also contains a peroxide linkage but has two t-butyl groups instead of a benzhydryl group. It is commonly used as a radical initiator in polymerization reactions.
Benzoyl peroxide: Another peroxide compound, benzoyl peroxide, contains two benzoyl groups and is widely used in acne treatment and as a polymerization initiator.
Uniqueness: this compound is unique due to the presence of both benzhydryl and t-butyl groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled radical generation and specific reaction pathways.
Comparaison Avec Des Composés Similaires
- Di-tert-butyl peroxide
- Benzoyl peroxide
- Cumene hydroperoxide
- Methyl ethyl ketone peroxide
Propriétés
Numéro CAS |
55504-21-7 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
[tert-butylperoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,3)19-18-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3 |
Clé InChI |
YVRWATFLIJFFHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
![N,N-Diethyl-5-methyl-1-phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazol-4-amine](/img/structure/B14627749.png)
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
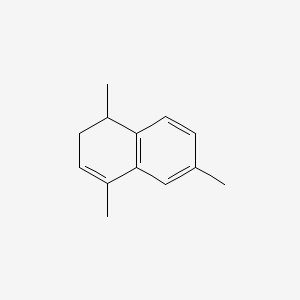
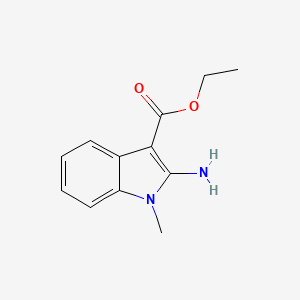
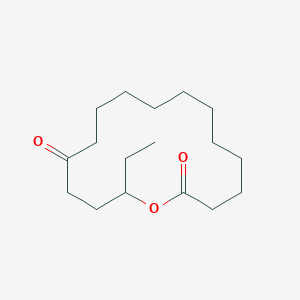
![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)](/img/structure/B14627797.png)
